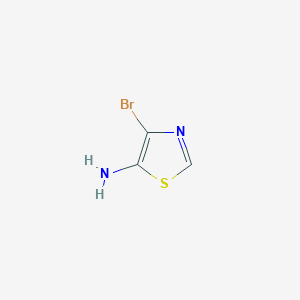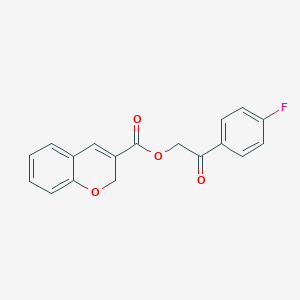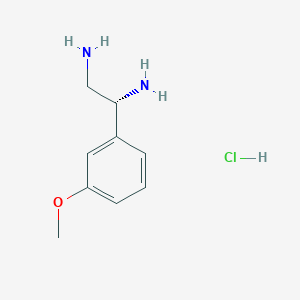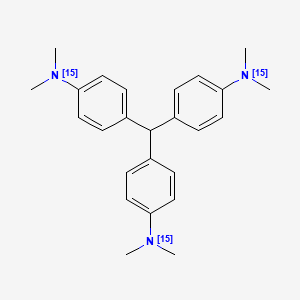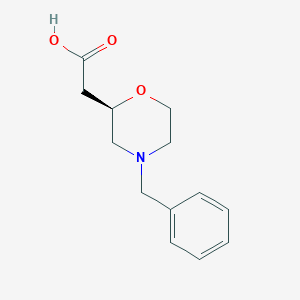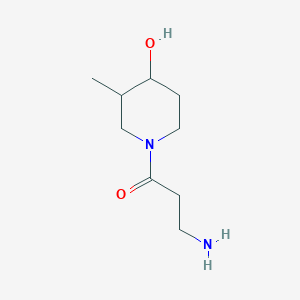![molecular formula C9H11N5O2 B12939283 N-[Di(1H-imidazol-2-yl)methyl]glycine CAS No. 64269-84-7](/img/structure/B12939283.png)
N-[Di(1H-imidazol-2-yl)methyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid, typically involves the formation of the imidazole ring through cyclization reactions. One common method is the condensation of glyoxal with ammonia and formaldehyde . Another approach involves the reaction of aldehydes with amines and nitriles under acidic or basic conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, nickel-catalyzed cyclization of amido-nitriles can be used to produce substituted imidazoles . The choice of catalyst and reaction conditions can significantly impact the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the ring .
Wissenschaftliche Forschungsanwendungen
2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. Imidazole derivatives can bind to enzymes and receptors, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-imidazole-4-acetic acid: Another imidazole derivative with similar chemical properties.
2-(1H-imidazol-1-yl)acetic acid: A related compound with a different substitution pattern on the imidazole ring.
Uniqueness
2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the di(1H-imidazol-2-yl)methyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
64269-84-7 |
|---|---|
Molekularformel |
C9H11N5O2 |
Molekulargewicht |
221.22 g/mol |
IUPAC-Name |
2-[bis(1H-imidazol-2-yl)methylamino]acetic acid |
InChI |
InChI=1S/C9H11N5O2/c15-6(16)5-14-7(8-10-1-2-11-8)9-12-3-4-13-9/h1-4,7,14H,5H2,(H,10,11)(H,12,13)(H,15,16) |
InChI-Schlüssel |
WRWIAOCQTXOPTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N1)C(C2=NC=CN2)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12939210.png)
![9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine](/img/structure/B12939211.png)
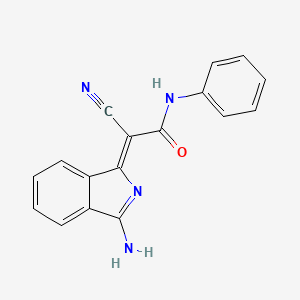
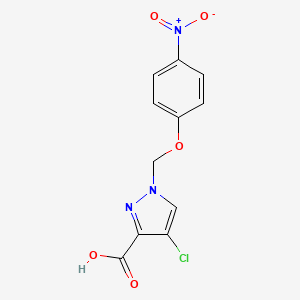
![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol](/img/structure/B12939260.png)
